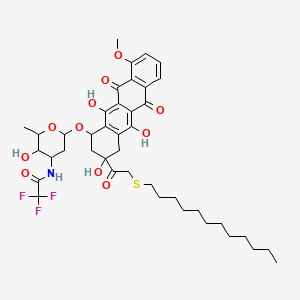
N-(Trifluoroacetyl)-14-dodecyl-14-thiaadriamycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Trifluoroacetyl)-14-dodecyl-14-thiaadriamycin is a synthetic compound that belongs to the class of trifluoroacetamides. This compound is characterized by the presence of a trifluoroacetyl group, a dodecyl chain, and a thiaadriamycin core. The trifluoroacetyl group is known for its strong electron-withdrawing properties, which can significantly influence the chemical reactivity and biological activity of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Trifluoroacetyl)-14-dodecyl-14-thiaadriamycin typically involves the reaction of 14-dodecyl-14-thiaadriamycin with trifluoroacetic anhydride. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion of the starting material.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(Trifluoroacetyl)-14-dodecyl-14-thiaadriamycin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroacetyl group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-substituted or S-substituted derivatives.
科学的研究の応用
N-(Trifluoroacetyl)-14-dodecyl-14-thiaadriamycin has a wide range of applications in scientific research:
Biology: Studied for its potential interactions with biological macromolecules such as proteins and DNA.
Medicine: Investigated for its potential antitumor activity and as a drug candidate for cancer treatment.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other biologically active compounds.
作用機序
The mechanism of action of N-(Trifluoroacetyl)-14-dodecyl-14-thiaadriamycin involves its interaction with molecular targets such as DNA and proteins. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with these targets, leading to inhibition of their function. The compound may also induce oxidative stress and apoptosis in cancer cells, contributing to its antitumor activity.
類似化合物との比較
N-(Trifluoroacetyl)-14-dodecyl-14-thiaadriamycin can be compared with other similar compounds such as:
N-(Trifluoroacetyl)adriamycin 14-valerate: Another trifluoroacetylated derivative with antitumor activity.
N-(Trifluoroacetyl)adriamycin 14-hemiester derivatives: Compounds with similar structural features and biological activities.
Trifluoroacetamides: A broader class of compounds with diverse applications in organic synthesis and medicinal chemistry.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other trifluoroacetamides.
特性
CAS番号 |
83291-70-7 |
|---|---|
分子式 |
C41H52F3NO11S |
分子量 |
823.9 g/mol |
IUPAC名 |
N-[6-[[3-(2-dodecylsulfanylacetyl)-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C41H52F3NO11S/c1-4-5-6-7-8-9-10-11-12-13-17-57-21-28(46)40(53)19-24-31(27(20-40)56-29-18-25(34(47)22(2)55-29)45-39(52)41(42,43)44)38(51)33-32(36(24)49)35(48)23-15-14-16-26(54-3)30(23)37(33)50/h14-16,22,25,27,29,34,47,49,51,53H,4-13,17-21H2,1-3H3,(H,45,52) |
InChIキー |
IAJYOYSKGCFTOX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCSCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NC(=O)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


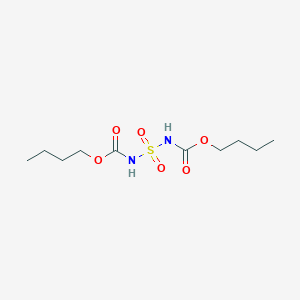
![1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline](/img/structure/B14424931.png)
![1,3,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424933.png)
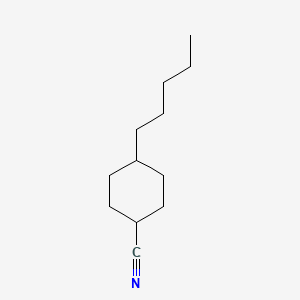
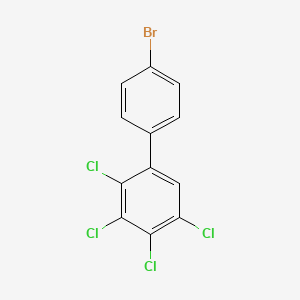
![1,3,5-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424951.png)
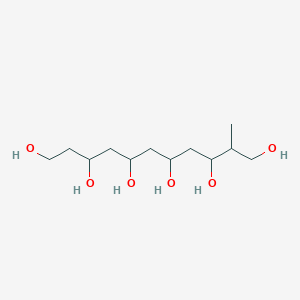
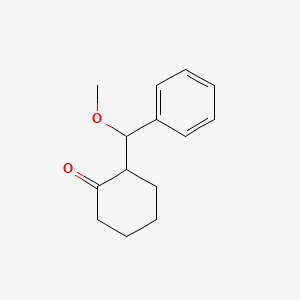
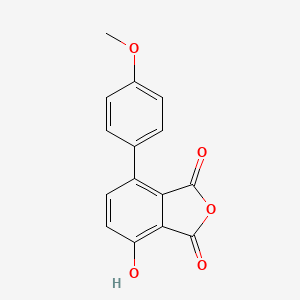
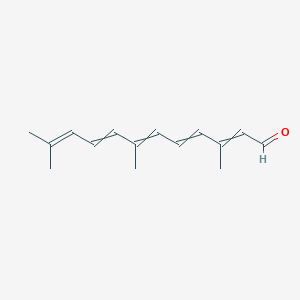
![3-{[4-Phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanenitrile](/img/structure/B14424988.png)

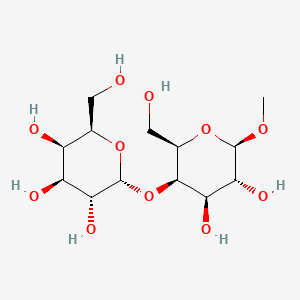
![6-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,3-oxazin-4-one](/img/structure/B14425003.png)
